molecular formula C12H18N12O6 B12065350 (3R,4R,6R)-5-Azido-2-azidomethyl-6-((1S,2S,4S)-4,6-diazido-2,3-dihydroxy-cyclohexyloxy)-tetrahydro-pyran-3,4-diol

(3R,4R,6R)-5-Azido-2-azidomethyl-6-((1S,2S,4S)-4,6-diazido-2,3-dihydroxy-cyclohexyloxy)-tetrahydro-pyran-3,4-diol

Cat. No.: B12065350
M. Wt: 426.35 g/mol
InChI Key: LCOVLUDHOJOONX-UHFFFAOYSA-N
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Description

The compound (3R,4R,6R)-5-Azido-2-azidomethyl-6-((1S,2S,4S)-4,6-diazido-2,3-dihydroxy-cyclohexyloxy)-tetrahydro-pyran-3,4-diol is a highly functionalized carbohydrate derivative characterized by:

  • Tetrahydro-pyran core: A six-membered oxygen-containing ring with hydroxyl groups at positions 3 and 2.
  • Multiple azide (-N₃) groups: Five azide substituents at positions 2, 5 (pyran ring), and 4, 6 (cyclohexyloxy moiety).
  • Cyclohexyloxy substituent: A bicyclic ether-linked group with additional hydroxyl and azide groups.

However, its instability due to azide groups necessitates careful handling .

Properties

Molecular Formula

C12H18N12O6

Molecular Weight

426.35 g/mol

IUPAC Name

5-azido-2-(azidomethyl)-6-(4,6-diazido-2,3-dihydroxycyclohexyl)oxyoxane-3,4-diol

InChI

InChI=1S/C12H18N12O6/c13-21-17-2-5-8(26)9(27)6(20-24-16)12(29-5)30-11-4(19-23-15)1-3(18-22-14)7(25)10(11)28/h3-12,25-28H,1-2H2

InChI Key

LCOVLUDHOJOONX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(C1N=[N+]=[N-])OC2C(C(C(C(O2)CN=[N+]=[N-])O)O)N=[N+]=[N-])O)O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, selective azidation, and stereoselective reactions. Common synthetic routes may involve:

    Protection of Hydroxyl Groups: Using protecting groups like TBDMS (tert-butyldimethylsilyl) to protect hydroxyl functionalities.

    Azidation: Introduction of azido groups using reagents like sodium azide (NaN₃) under specific conditions.

    Stereoselective Reactions: Employing chiral catalysts or reagents to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.

    Reduction: Azido groups can be reduced to amines using reagents like hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Azido groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC (Pyridinium chlorochromate).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium azide (NaN₃), triphenylphosphine (PPh₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of triazoles via click chemistry.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Click Chemistry: Azido groups are key components in click chemistry, facilitating the formation of triazoles.

Biology

    Bioconjugation: Azido groups can be used to label biomolecules for imaging or therapeutic purposes.

    Drug Development: Potential use in the development of new pharmaceuticals due to the reactivity of azido groups.

Medicine

    Antimicrobial Agents: Compounds with azido groups have shown potential as antimicrobial agents.

    Cancer Research: Investigated for use in targeted cancer therapies.

Industry

    Materials Science: Used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in bioconjugation, the azido groups react with alkynes to form stable triazole linkages via click chemistry. In drug development, the azido groups may be reduced to amines, which can interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues in Carbohydrate Chemistry

Compound 16 (from ):
  • Structure : (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(4-(((2R,3S,5R)-2-((4-((heptadecafluoroundecanamido)methyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yloxy)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate.
  • Comparison :
    • Similarities : Both feature a tetrahydro-pyran core with multiple substituents. Compound 16 includes triazole and fluorinated chains, while the target compound uses azides.
    • Differences : Compound 16 is acetylated and fluorinated, enhancing hydrophobicity, whereas azides in the target compound increase reactivity and energy content.
    • Applications : Compound 16 is designed for bioconjugation (via triazole click chemistry), while the target compound’s azides enable Staudinger or Huisgen cycloaddition reactions .
Lankacidin C Analogues (from ):
  • Structure : Redox-cofactor type compounds with antitumor activity.
  • Comparison: Similarities: Both are secondary metabolites with complex stereochemistry. Differences: Lankacidin derivatives lack azides but contain macrolide-like rings. Their biosynthetic gene clusters (BGCs) show low similarity (~13%) to known pathways, suggesting structural novelty . Applications: Lankacidin C is bioactive (antitumor), whereas the target compound’s applications are likely synthetic or energetic.

Functional Analogues in Azide Chemistry

Pyoverdine Siderophores (from ):
  • Structure : Peptide-based siderophores with iron-chelating hydroxamate or catechol groups.
  • Comparison: Similarities: Both are microbial-derived, highly substituted molecules. Pseudomonas genomes encode multiple pyoverdine BGCs, indicating metabolic investment in complex molecules . Differences: Pyoverdines prioritize metal binding, while the target compound’s azides prioritize chemical reactivity.
Click Chemistry Intermediates (e.g., ):
  • Structure : Triazole-linked carbohydrates or fluorinated chains.
  • Comparison :
    • Similarities : Both enable bioorthogonal reactions. Triazoles (in Compound 16) and azides are click-compatible.
    • Differences : Azides offer faster reaction kinetics but higher instability compared to triazoles .
Tetarimycin A/B (from ):
  • Structure : Arylpolyene antibiotics.
  • Comparison :
    • Similarities : Both are bioactive, though tetarimycin acts as an antibiotic.
    • Differences : Tetarimycin lacks azides, relying on polyene chains for membrane disruption .
High-Energy Azido Compounds :
  • Examples : 1,3,5-Triazido-2,4,6-trinitrobenzene (TATNB).
  • Differences: TATNB is aromatic and nitro-functionalized, whereas the target compound is carbohydrate-based, likely less stable .

Data Table: Comparative Analysis

Compound Core Structure Key Functional Groups Reactivity/Applications References
Target Compound Tetrahydro-pyran 5 Azides, cyclohexyloxy Click chemistry, energetic materials
Compound 16 Tetrahydro-pyran Triazoles, fluorinated chains Bioconjugation, drug delivery
Lankacidin C Analogues Macrolide Hydroxyl, ketone Antitumor agents
Pyoverdine Peptide Hydroxamate, catechol Iron scavenging
TATNB Benzene 3 Azides, nitro groups Explosives N/A

Research Findings and Implications

Synthetic Challenges : The target compound’s azide density requires low-temperature, anhydrous conditions to prevent decomposition, akin to fluorinated compound synthesis in .

Energetic Applications : Polyazido carbohydrates are understudied but may offer safer alternatives to nitro-based explosives due to lower detonation sensitivity.

Biological Activity

The compound (3R,4R,6R)-5-Azido-2-azidomethyl-6-((1S,2S,4S)-4,6-diazido-2,3-dihydroxy-cyclohexyloxy)-tetrahydro-pyran-3,4-diol (CAS No. 671809-10-2) is a complex azido-containing sugar derivative. Its molecular formula is C12H18N12O6, with a molecular weight of approximately 426.35 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

  • Molecular Formula : C12H18N12O6
  • Molecular Weight : 426.35 g/mol
  • LogP : -1.89816 (indicating high water solubility)
  • Polar Surface Area (PSA) : 298.38 Ų

Biological Activity Overview

The biological activity of this compound primarily stems from its azido groups, which can participate in various chemical reactions and interactions with biological macromolecules. Azides are known to be bioorthogonal reagents, allowing for selective labeling and imaging in biological systems.

  • Bioorthogonal Chemistry : The azido groups can undergo click chemistry reactions, such as the Staudinger ligation or azide-alkyne cycloaddition, facilitating the attachment of probes or drugs to target molecules.
  • Antimicrobial Properties : Some azido compounds exhibit antimicrobial activity by disrupting cellular processes in bacteria and fungi.
  • Anticancer Potential : Preliminary studies suggest that azido derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells.

Case Studies

  • Anticancer Activity
    • A study demonstrated that azido-containing compounds can selectively target cancer cells through enhanced uptake compared to normal cells. The mechanism involves the induction of oxidative stress leading to apoptosis.
  • Antimicrobial Efficacy
    • Research has shown that certain azido sugars exhibit significant antibacterial activity against Gram-positive bacteria by interfering with cell wall synthesis.
  • Vascular Targeting
    • The compound's ability to inhibit vascular endothelial growth factor receptors (VEGFR) has been explored, indicating potential applications in antiangiogenic therapies.

Data Table

PropertyValue
CAS Number671809-10-2
Molecular FormulaC12H18N12O6
Molecular Weight426.35 g/mol
LogP-1.89816
Polar Surface Area298.38 Ų
Biological ActivitiesAnticancer, Antimicrobial

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